molecular formula C17H21N3O2S B2932431 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide CAS No. 361477-33-0

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide

Cat. No.: B2932431
CAS No.: 361477-33-0
M. Wt: 331.43
InChI Key: BQHBGJROOMILHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core. This bicyclic system consists of a fused thiophene and pyrazole ring. At position 2 of the pyrazole moiety, a tert-butyl group provides steric bulk, while position 3 is substituted with a 2-phenoxyacetamide group. The phenoxyacetamide substituent introduces an ether linkage and an amide functional group, which may influence solubility, electronic properties, and intermolecular interactions.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-17(2,3)20-16(13-10-23-11-14(13)19-20)18-15(21)9-22-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHBGJROOMILHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.

    Attachment of the phenoxyacetamide moiety: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with phenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and inferred functional implications.

Table 1: Structural and Functional Comparison of Thieno[3,4-c]pyrazole Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Thieno Ring Modification Molecular Weight Key Functional Groups
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide (Target Compound) tert-butyl 2-phenoxyacetamide None Not available Amide, ether, aromatic ring
N-[2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]butanamide 4-fluorophenyl butanamide None Not available Amide, fluoroaryl, alkyl chain
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide tert-butyl 2-((difluoromethyl)sulfonyl)benzamide 5,5-dioxido 447.5 Sulfonamide, benzamide, difluoromethyl

Key Observations

Substituent Effects on Electronic Properties: The target compound’s phenoxyacetamide group contains an electron-rich aromatic ring and an ether oxygen, which may enhance π-π stacking interactions and moderate polarity . The sulfonyl benzamide group in is strongly electron-withdrawing, likely increasing acidity at adjacent sites and solubility in polar solvents.

Steric and Solubility Considerations: The tert-butyl group (shared by the target compound and ) imparts steric hindrance, which could reduce crystallinity or influence binding specificity in biological targets.

Thieno Ring Modifications: The 5,5-dioxido modification in oxidizes the thieno ring’s sulfur atom, altering electronic conjugation and possibly enhancing stability or charge transport in materials applications.

Molecular Weight and Functional Diversity :

  • The sulfonamide and benzamide groups in contribute to its higher molecular weight (447.5 g/mol), which may limit diffusion rates compared to the lighter target compound.

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a thienopyrazole derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a thieno[3,4-c]pyrazole core, a tert-butyl substituent, and a phenoxyacetamide functional group. Its molecular formula is C17H22N2O2SC_{17}H_{22}N_2O_2S with a molecular weight of approximately 346.4 g/mol. The structural complexity of this compound allows for diverse interactions with biological targets.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. Specifically, it has shown efficacy against:

  • Candida albicans : Effective in inhibiting growth.
  • Escherichia coli : Demonstrated bactericidal activity.

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Anticancer Activity
The compound's anticancer properties have been linked to its ability to inhibit specific enzymes involved in cell proliferation. Studies show that it can modulate the activity of serine/threonine kinases involved in the MAP kinase signaling pathway, which plays a crucial role in cell growth and differentiation. This modulation may lead to reduced tumor growth and enhanced apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit kinases that are essential for cancer cell proliferation.
  • Cytokine Modulation : It has been shown to influence cytokine production in macrophages, which may lead to anti-inflammatory effects.
  • Binding Affinity : Interaction studies reveal that the compound binds effectively to specific biological targets, enhancing its therapeutic potential.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Candida albicans and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for C. albicans and 16 µg/mL for E. coli, demonstrating promising potential as an antimicrobial agent .
  • Anticancer Research : In vitro studies assessed the compound's effects on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-(pyrazol-5-yl)-2-nitrobenzamidesPyrazole ring with nitrobenzamideAntimicrobialDifferent substituents affecting activity
N-(tert-butyl)-5-chloro-N-methylthieno[3,4-c]pyrazoleSimilar core structureAnticancer propertiesVariations in substituents altering efficacy
5-bromo-N-(thienopyrazol) benzamide derivativesRelated thienopyrazole coreVarying anticancer effectsHalogen substitution modifies activity profile

Q & A

Basic: What established synthetic methodologies are used to synthesize N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide?

Answer:
The synthesis typically involves multi-step reactions:

Core Heterocycle Formation : Cyclization of precursors (e.g., thiophene derivatives) with hydrazines to form the thieno[3,4-c]pyrazole scaffold.

tert-Butyl Group Introduction : Alkylation or substitution reactions to attach the tert-butyl moiety at the 2-position of the pyrazole ring.

Acetamide Coupling : Condensation of 2-phenoxyacetic acid with the amino group on the pyrazole using coupling agents (e.g., EDCI/HOBt) under inert conditions .

Purification : Flash chromatography or recrystallization to isolate the final product, with purity validated by HPLC (>95%) .

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:
Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, focusing on the thieno-pyrazole ring (δ 6.8–7.2 ppm for aromatic protons) and tert-butyl group (δ 1.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ at m/z 365.4936) to confirm molecular formula (C17_{17}H27_{27}N5_{5}O2_{2}S) .
  • X-ray Crystallography : SHELXL-based refinement to resolve crystal packing and bond angles, critical for confirming stereochemistry .

Advanced: What experimental strategies mitigate competing side reactions during cyclization of thieno[3,4-c]pyrazole intermediates?

Answer:
Key strategies include:

  • Controlled Reaction Conditions : Use of anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent hydrolysis or oxidation of intermediates.
  • Catalytic Optimization : Addition of Lewis acids (e.g., ZnCl2_2) to accelerate cyclization while suppressing dimerization .
  • In-situ Monitoring : Real-time FTIR or TLC to track reaction progress and halt before side products dominate.
  • Selective Quenching : Acidic workup (e.g., HCl) to precipitate intermediates, minimizing byproduct formation .

Advanced: How do researchers resolve discrepancies in spectroscopic data when characterizing tautomeric forms?

Answer:
Tautomerism in the pyrazole ring is addressed via:

  • Variable Temperature (VT) NMR : Observing proton shifts at elevated temperatures (e.g., 60°C) to identify dynamic equilibria between keto-enol forms .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to predict dominant tautomers and compare with experimental 1H^1H-NMR spectra .
  • Isotopic Labeling : 15N^{15}N-labeling to track nitrogen environments in the pyrazole ring using 2D NMR techniques (HSQC, HMBC) .

Advanced: What analytical approaches resolve challenges in quantifying trace impurities in synthesized batches?

Answer:
Impurity profiling employs:

  • Ultra-HPLC-MS : Using a C18 column (2.6 µm, 100 Å) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. MS/MS detects ions at m/z 365 → 250 (characteristic fragment for the parent compound) .
  • GC-MS Headspace Analysis : Identifies volatile byproducts (e.g., residual solvents or degradation products) with detection limits <0.1% .
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric centers are present in intermediates .

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Using ethanol/water mixtures to exploit solubility differences, yielding >90% recovery .
  • Centrifugal Partition Chromatography (CPC) : For large-scale purification, achieving >99% purity by leveraging partition coefficients in biphasic solvent systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.